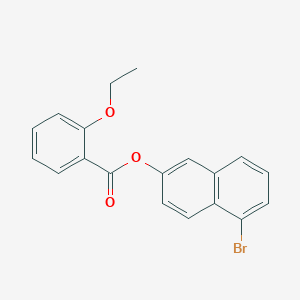![molecular formula C22H20O6S B290576 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it a valuable tool in various fields of research.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate have been extensively studied. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer cell growth. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high purity and yield, its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. However, there are also some limitations to using this compound in lab experiments. These include its potential toxicity and the need for caution when handling and disposing of the compound.
Future Directions
There are several future directions for the study of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate. These include the investigation of its potential as an anticancer agent, its ability to modulate various signaling pathways, and its potential as an antioxidant and anti-inflammatory agent. In addition, further studies are needed to determine the optimal dosage and administration of this compound for various applications. Finally, the synthesis of novel analogs of this compound with improved biological activity is an area of future research.
Synthesis Methods
The synthesis of 4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate involves the reaction between 4-(4-hydroxyphenylthio)phenol and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from an appropriate solvent.
Scientific Research Applications
4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate has been used in various scientific research applications. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been used in the synthesis of other compounds with potential biological activity. The compound has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
properties
Molecular Formula |
C22H20O6S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[4-(4-hydroxyphenyl)sulfanylphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O6S/c1-25-19-12-14(13-20(26-2)21(19)27-3)22(24)28-16-6-10-18(11-7-16)29-17-8-4-15(23)5-9-17/h4-13,23H,1-3H3 |
InChI Key |
DFPYSMRWHPQJRI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



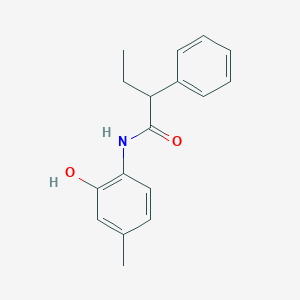

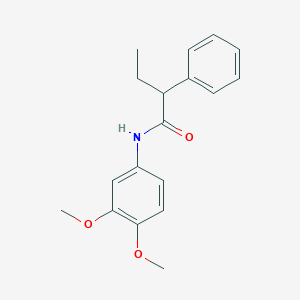


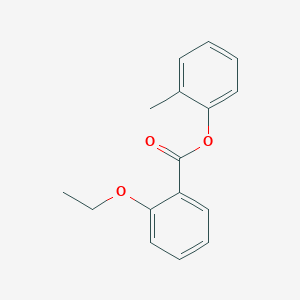
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
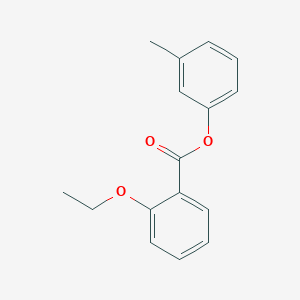
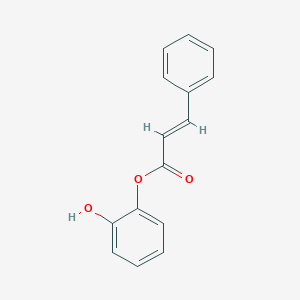
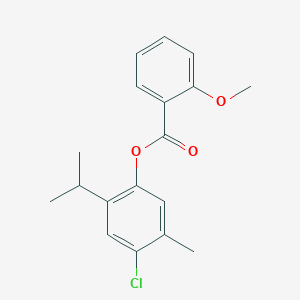
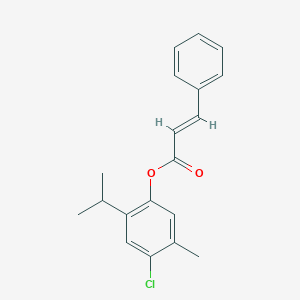
![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)

